4-bromo-N-(1H-indol-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-BROMO-N~3~-(1H-INDOL-2-YLMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, an indole moiety, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~3~-(1H-INDOL-2-YLMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Pyrazole Formation: The pyrazole ring is formed by the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound.
Coupling Reactions: The final step involves coupling the indole and pyrazole moieties through a carboxamide linkage, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N~3~-(1H-INDOL-2-YLMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF (dimethylformamide) at elevated temperatures.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
4-BROMO-N~3~-(1H-INDOL-2-YLMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It serves as a probe to study the mechanisms of biological processes at the molecular level.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 4-BROMO-N~3~-(1H-INDOL-2-YLMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets through hydrogen bonding and π-π interactions, while the pyrazole ring can participate in coordination with metal ions or other active sites. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-[(3-chloro-1H-indol-2-yl)methyl]-2-fluoroaniline
- 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine
Uniqueness
4-BROMO-N~3~-(1H-INDOL-2-YLMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. The presence of both indole and pyrazole moieties in a single molecule allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H13BrN4O |
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Molecular Weight |
333.18 g/mol |
IUPAC Name |
4-bromo-N-(1H-indol-2-ylmethyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H13BrN4O/c1-19-8-11(15)13(18-19)14(20)16-7-10-6-9-4-2-3-5-12(9)17-10/h2-6,8,17H,7H2,1H3,(H,16,20) |
InChI Key |
XHNREPCSMNLVBX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCC2=CC3=CC=CC=C3N2)Br |
Origin of Product |
United States |
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